HPPH

説明

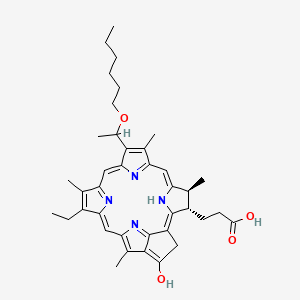

Structure

3D Structure

特性

IUPAC Name |

3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)/t21-,24?,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUBADHCONCMPA-USOGPTGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028872 | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149402-51-7 | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149402517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-HEXYLOXYETHYL)-2-DEVINYLPYROPHEOPHORBIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOB7Y3RSX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of HPPH Photosensitizer in Photodynamic Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), a potent second-generation photosensitizer employed in photodynamic therapy (PDT). We will delve into the core photochemical and photobiological processes, cellular uptake and localization, and the intricate signaling pathways that culminate in tumor cell death.

Introduction to this compound and Photodynamic Therapy

Photodynamic therapy is a non-invasive treatment modality that relies on the interplay of a photosensitizer, light, and molecular oxygen.[1] this compound, a chlorophyll derivative, has emerged as a promising photosensitizer due to its favorable photophysical properties and pharmacokinetic profile.[2][3] A key advantage of this compound is its strong absorption of light in the near-infrared (NIR) region, specifically around 665 nm, which allows for deeper tissue penetration compared to first-generation photosensitizers.[2][4] This characteristic is crucial for the effective treatment of solid tumors.[2] Clinical trials have been conducted for various cancers, including those of the esophagus, lung, and oral cavity, demonstrating its potential as a therapeutic agent.[5][6][7][8]

The Photochemical and Photobiological Basis of this compound-PDT

The therapeutic effect of this compound-PDT is initiated by a series of photochemical events that lead to the generation of cytotoxic reactive oxygen species (ROS). This process can be broken down into several key steps:

-

Photoexcitation: Following administration, this compound selectively accumulates in tumor tissues.[1] Subsequent irradiation with light at a specific wavelength (around 665 nm) excites the this compound molecule from its stable ground state to a short-lived, high-energy singlet excited state.[1]

-

Intersystem Crossing: The excited singlet state of this compound can then undergo a process called intersystem crossing, transitioning to a more stable and longer-lived triplet excited state.[1]

-

Generation of Reactive Oxygen Species (ROS): The triplet-state this compound is the key initiator of the cytotoxic effects and can trigger two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer can directly react with biological molecules such as lipids, proteins, and nucleic acids by transferring a hydrogen atom, which results in the formation of free radicals and radical ions. These radicals can then react with oxygen to produce ROS.[1]

-

Type II Reaction: This is considered the predominant and more critical pathway for this compound.[1] In this process, the triplet-state this compound transfers its energy directly to ground-state molecular oxygen (³O₂), converting it into the highly reactive and cytotoxic singlet oxygen (¹O₂).[1][4] Singlet oxygen is a major cytotoxic agent responsible for the therapeutic effects in Type II PDT.[1]

-

The generated ROS, particularly singlet oxygen, have a very short half-life and a limited radius of action (approximately 20 nm), ensuring that the cytotoxic effects are localized to the areas where the photosensitizer has accumulated, thereby minimizing damage to surrounding healthy tissue.[1]

Cellular Uptake and Subcellular Localization

The efficacy of this compound-PDT is critically dependent on its efficient uptake and specific localization within tumor cells.

Cellular Uptake: this compound is a hydrophobic molecule and is often formulated with delivery vehicles to improve its solubility and bioavailability.[1] Its lipophilicity facilitates its passage across cellular membranes.[3]

Subcellular Localization: Once inside the cell, this compound preferentially accumulates in the membranes of several key organelles, including the mitochondria, lysosomes, and the endoplasmic reticulum.[1][9] This specific localization is crucial as it determines which cellular components will be the initial targets of photodamage, thereby influencing the subsequent cell death pathways.[9]

Signaling Pathways and Mechanisms of Cell Death

The ROS generated during this compound-PDT induce oxidative damage to cellular components, triggering a cascade of signaling pathways that ultimately lead to cell death. The primary modes of cell death induced by this compound-PDT are apoptosis and necrosis, with the specific pathway being dependent on factors such as the treatment dose and the subcellular localization of the photosensitizer.[1][2][10]

Apoptosis (Programmed Cell Death): this compound-PDT is an effective inducer of apoptosis, a controlled and non-inflammatory form of cell death.[1] The process is often initiated by mitochondrial damage, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis.[11]

Necrosis: At higher PDT doses or when cellular energy levels are depleted, necrosis, a more inflammatory form of cell death, can occur.[12] This involves the loss of plasma membrane integrity and the release of cellular contents into the surrounding tissue.[13]

Key Signaling Pathways Involved:

-

MAPK Pathways: PDT is known to strongly activate stress-activated protein kinase (SAPK/JNK) and p38 MAP kinase pathways, which can contribute to the apoptotic response.[9]

-

STAT3 Signaling: PDT-induced cross-linking of the STAT3 protein has been identified as a potential indicator of an effective photoreaction in tumors.[8]

The interplay of these signaling cascades determines the ultimate fate of the cancer cell following this compound-PDT.

Data Presentation

Table 1: Photophysical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Absorption Maximum (λ_max_) | ~665 nm | [2][4] |

| Molar Extinction Coefficient (ε) | ~45,000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ_F_) (for Pyropheophorbide-a) | 0.32 (in Dichloromethane) | [2] |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | ~0.55 | [3] |

| Drug-Light Interval in Clinical Studies | 24 - 48 hours | [6][14][15] |

| Plasma Clearance | Slow | [3] |

| Primary Elimination Organ | Liver | [3][7] |

Experimental Protocols

Protocol 1: Determination of Subcellular Localization of this compound by Fluorescence Microscopy

This method utilizes the intrinsic fluorescence of this compound and co-localization with organelle-specific fluorescent probes.[9]

Methodology:

-

Cell Culture: Plate a relevant cancer cell line (e.g., A549, HeLa) on glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.[9]

-

This compound Incubation: Incubate the cells with a solution of this compound (typically 1-10 µM in culture medium) for a specified period (e.g., 4 to 24 hours) at 37°C.[9]

-

Organelle Staining: In the final 30-60 minutes of this compound incubation, add an organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) to the culture medium according to the manufacturer's instructions.

-

Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess this compound and probes.

-

Imaging: Immediately image the cells using a confocal fluorescence microscope. Use appropriate excitation and emission filters for this compound and the specific organelle probe.

-

Analysis: Analyze the acquired images for co-localization of the this compound fluorescence signal with the signals from the organelle-specific probes.

Protocol 2: Quantification of this compound Cellular Uptake by Subcellular Fractionation

This biochemical approach involves separating cellular organelles to quantify the amount of this compound in each fraction.[9]

Methodology:

-

Cell Culture and this compound Incubation: Grow cells in large culture flasks and incubate with this compound as described in the microscopy protocol.[9]

-

Cell Harvesting: Harvest the cells by scraping or trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation (e.g., 500 x g for 5 minutes).[9]

-

Homogenization: Resuspend the cell pellet in an ice-cold hypotonic fractionation buffer and homogenize the cells using a Dounce homogenizer or a similar method.[9]

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to sequentially pellet different organelles (e.g., nuclei, mitochondria, microsomes).

-

This compound Extraction: Extract this compound from each organelle fraction using an appropriate organic solvent (e.g., a mixture of methanol and dichloromethane).

-

Quantification: Quantify the amount of this compound in each extract using fluorescence spectroscopy, measuring the emission at the characteristic wavelength of this compound upon excitation at its absorption maximum.

-

Data Normalization: Normalize the amount of this compound in each fraction to the total protein content of that fraction, determined by a protein assay (e.g., BCA assay).

Protocol 3: Assessment of Cell Death (Apoptosis vs. Necrosis) by Flow Cytometry

This method uses fluorescent dyes to differentiate between live, apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in a multi-well plate and treat with this compound-PDT at varying doses. Include untreated and light-only controls.

-

Cell Harvesting: At desired time points post-treatment (e.g., 4, 8, 24 hours), harvest the cells, including both adherent and floating populations.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC (or another phosphatidylserine-binding probe) and Propidium Iodide (PI) or a similar viability dye, according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (in some cases).

-

Visualizations

Caption: The core mechanism of action of the this compound photosensitizer.

Caption: Cellular uptake and subcellular localization of this compound.

Caption: Signaling pathways leading to cell death in this compound-PDT.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PHOTODYNAMIC THERAPY (PDT) USING this compound FOR THE TREATMENT OF PRECANCEROUS LESIONS ASSOCIATED WITH BARRETT’S ESOPHAGUS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Photodynamic therapy (PDT) using this compound for the treatment of precancerous lesions associated with Barrett's esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications [mdpi.com]

- 8. Photodynamic Therapy with 3-(1’-hexyloxyethyl) pyropheophorbide a (this compound) for Cancer of the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. In-vivo outcome study of this compound mediated PDT using singlet oxygen explicit dosimetry (SOED) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spiedigitallibrary.org [spiedigitallibrary.org]

An In-Depth Technical Guide to the Discovery and Synthesis of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), also known as Photochlor, is a second-generation photosensitizer that has emerged as a promising agent for photodynamic therapy (PDT).[1] Derived from chlorophyll, this chlorin-based compound exhibits favorable photophysical and pharmacokinetic properties, including strong absorption in the near-infrared spectrum, which allows for deeper tissue penetration of light.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.

Discovery and Rationale for Development

The development of this compound was driven by the need to overcome the limitations of first-generation photosensitizers, such as Photofrin®. While effective, Photofrin® is associated with prolonged cutaneous photosensitivity, requiring patients to avoid sunlight for extended periods.[4] this compound was designed to have a more rapid clearance from the body, thereby reducing the duration of skin photosensitivity, while maintaining high efficacy in tumor destruction.[5] Its lipophilic nature contributes to its efficient cellular uptake and localization in tumor tissues.

Synthesis of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (this compound)

The synthesis of this compound is efficiently achieved from pyropheophorbide-a, which can be derived from chlorophyll a. A notable synthetic method involves a two-step process that is suitable for large-scale production.[6]

Materials and Reagents

-

Pyropheophorbide-a

-

30% Hydrobromic acid in acetic acid (HBr/HOAc)

-

Dichloromethane (CH₂Cl₂)

-

Hexanol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Collidine

Synthetic Protocol

Step 1: Preparation of the Intermediate

-

To 100 mg of pyropheophorbide-a in a 50 mL round-bottom flask, add 2.0 mL of 30% HBr/HOAc.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under high vacuum, ensuring the bath temperature is maintained between 30-40 °C.[6]

Step 2: Formation of this compound

-

Dissolve the residue from Step 1 in 10 mL of dry dichloromethane.

-

Add 2.00 mL of hexanol and 200 mg of potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature for 45 minutes under a nitrogen atmosphere.

-

Pour the reaction mixture into 100 mL of water and extract with dichloromethane.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.[6]

-

The solvent is then evaporated to yield the final product, 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (this compound).

Mechanism of Action

The therapeutic effect of this compound in PDT is mediated by the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light of a specific wavelength (approximately 665 nm).[2][7]

Photophysical and Photochemical Processes

dot

Caption: Core photochemical mechanism of this compound-mediated PDT.

Cellular Signaling Pathways

This compound-PDT induces tumor cell death primarily through apoptosis and necrosis. The specific pathway activated depends on factors such as the dose of this compound, light fluence, and the subcellular localization of the photosensitizer.[3]

Apoptosis: this compound-PDT can trigger the intrinsic pathway of apoptosis. Upon light activation, this compound localized in the mitochondria generates ROS, leading to mitochondrial membrane depolarization and the release of cytochrome c. This initiates a caspase cascade, involving the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[8][9] The extrinsic pathway, involving caspase-8 activation, has also been implicated.[8][10]

Necrosis: At higher treatment doses, or in cells with compromised apoptotic pathways, this compound-PDT can induce necrosis. This form of cell death is often mediated by the RIPK1/RIPK3 signaling pathway, leading to plasma membrane rupture and inflammation.[11][12]

dot

Caption: this compound-PDT induced cell death signaling pathways.

Quantitative Data

Photophysical Properties

| Property | Value | Reference(s) |

| Absorption Maximum (λmax) | 665 nm | [7] |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~55% | [7] |

Pharmacokinetic Parameters

| Species | Dose | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |

| Human | 3-6 mg/m² | - | 0.0296 L/h/m² | Vc: 2.40 L/m², Vss: 9.58 L/m² | [13] |

| Murine | 1 mg/kg | β: 21 h | - | - | [14] |

| Canine | 0.3 mg/kg | 26.98 ± 2.35 h | 5.061 ± 0.214 mL/h/kg | Vc: 0.069 ± 0.003 L/kg, Vss: 4.47 ± 0.25 L/kg | [14] |

In Vivo Efficacy and Dosimetry

| Parameter | Value | Model | Reference(s) |

| Tumor-to-Normal Tissue Ratio | 5:1 to 15:1 (brain) | U87 human glioma in nude rats | [13] |

| PDT Light Dose (Clinical) | 50-200 J/cm² | Human oral, esophageal cancer | [15][16] |

| This compound Dose (Clinical) | 3-6 mg/m² | Human esophageal cancer | [15] |

Experimental Protocols

Formulation of this compound for Intravenous Administration

Due to its hydrophobic nature, this compound requires a suitable formulation for intravenous delivery. A common approach is the use of a liposomal formulation or a solution containing co-solvents and surfactants.

Example Formulation (Research Grade): A stock solution of this compound can be prepared in a mixture of ethanol and Tween 80, and then diluted in a sterile aqueous solution for injection. For in vivo studies, this compound has been formulated in 1% Tween 80 in water.[17]

In Vitro Cytotoxicity Assay (CCK-8)

dot

Caption: Experimental workflow for in vitro this compound-PDT cytotoxicity assay.

Protocol:

-

Seed cancer cells (e.g., Eca109 human esophageal squamous cancer cells) in a 96-well plate at a density of approximately 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0.005 to 1.0 µg/mL) and incubate for another 24 hours in the dark.

-

Replace the medium with fresh medium.

-

Irradiate the cells with a 665 nm laser at a specified light dose (e.g., 2 J/cm²). Include non-irradiated control groups.

-

Incubate the cells for an additional 24-48 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

In Vivo PDT Efficacy Study

Animal Model: Establish subcutaneous tumors in mice (e.g., BALB/c or nude mice) by injecting a suspension of cancer cells (e.g., 3 x 10⁵ RIF-1 cells).[18] Allow tumors to grow to a palpable size (e.g., 4-5 mm in diameter).[17]

Treatment Protocol:

-

Administer this compound intravenously (e.g., via tail vein injection) at a specified dose (e.g., 0.4 µmol/kg).[17]

-

After a drug-light interval of 24 hours to allow for tumor accumulation of this compound, irradiate the tumor area with a 665 nm laser at a specific light dose (e.g., 135 J/cm²).

-

Monitor tumor growth over time by measuring tumor dimensions with calipers.

-

Include control groups: no treatment, light only, and this compound only.

-

Efficacy can be assessed by tumor growth delay or tumor cure rates.

Conclusion

2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a (this compound) is a well-characterized second-generation photosensitizer with a robust preclinical and clinical profile. Its efficient synthesis, favorable pharmacokinetics, and potent photodynamic activity make it a valuable tool for researchers and a promising candidate for the treatment of various cancers. This technical guide provides a foundational understanding of this compound, from its chemical synthesis to its biological mechanism of action, to aid in its further investigation and development.

References

- 1. benchchem.com [benchchem.com]

- 2. scilit.com [scilit.com]

- 3. benchchem.com [benchchem.com]

- 4. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ovid.com [ovid.com]

- 7. mdpi.com [mdpi.com]

- 8. Targeted photodynamic therapy for prostate cancer: inducing apoptosis via activation of the caspase-8/-3 cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid caspase‐3 activation during apoptosis revealed using fluorescence‐resonance energy transfer | EMBO Reports [link.springer.com]

- 10. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RIPK1 dephosphorylation and kinase activation by PPP1R3G/PP1γ promote apoptosis and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of pyropheophorbide-a-hexyl ether in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PHOTODYNAMIC THERAPY (PDT) USING this compound FOR THE TREATMENT OF PRECANCEROUS LESIONS ASSOCIATED WITH BARRETT’S ESOPHAGUS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photodynamic Therapy with 3-(1’-hexyloxyethyl) pyropheophorbide a (this compound) for Cancer of the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in the this compound-Based Third-Generation Photodynamic Agents in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Photophysical and Photochemical Landscape of HPPH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), a second-generation photosensitizer derived from chlorophyll-a, has emerged as a promising agent in photodynamic therapy (PDT). Its favorable photophysical and photochemical properties, including strong absorption in the near-infrared (NIR) region, facilitate deeper tissue penetration of light, a critical advantage for the treatment of solid tumors. This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of the key cellular signaling pathways modulated by this compound-mediated PDT.

Core Photophysical and Photochemical Properties of this compound

The efficacy of a photosensitizer is intrinsically linked to its ability to absorb light and efficiently generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). The key photophysical and photochemical parameters of this compound are summarized below.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | ~665 nm | Common organic solvents |

| Molar Extinction Coefficient (ε) | ~45,000 M⁻¹cm⁻¹ | Dichloromethane |

| Fluorescence Quantum Yield (ΦF) | 0.32 (for Pyropheophorbide-a)* | Dichloromethane |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.48-0.55 | Methanol |

| Photobleaching Quantum Yield | Data not readily available | - |

| Triplet State Lifetime | Data not readily available | - |

*Note: A specific fluorescence quantum yield for this compound is not widely reported in the literature. The value for its parent compound, pyropheophorbide-a, is considered a close and relevant approximation[1].

Experimental Protocols

Accurate and reproducible measurement of photophysical and photochemical properties is crucial for the characterization and comparison of photosensitizers. This section provides detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. The Beer-Lambert law (A = εcl) is the governing principle for this determination.

Protocol:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., dichloromethane) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the λmax.

-

Spectrophotometric Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each dilution at the λmax (~665 nm for this compound). Use the pure solvent as a blank for baseline correction.

-

Data Analysis: Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis. The data should yield a linear relationship. Perform a linear regression analysis. The slope of the line is equal to the molar extinction coefficient (ε) when the path length (l) of the cuvette is 1 cm.

Determination of Fluorescence Quantum Yield (ΦF) by the Comparative Method

The fluorescence quantum yield represents the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Protocol:

-

Selection of a Standard: Choose a fluorescence standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region to this compound. For this compound, a suitable standard is Rhodamine B in ethanol (ΦF = 0.65).

-

Preparation of Solutions: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. It is critical that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.

-

Measurement of Absorption and Emission Spectra:

-

Record the absorption spectra of all solutions using a UV-Vis spectrophotometer and determine the absorbance at the chosen excitation wavelength.

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, ensuring the same excitation wavelength and instrument parameters (e.g., slit widths) are used for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both this compound and the standard.

-

The quantum yield of this compound (ΦF_X) can be calculated using the following equation: ΦF_X = ΦF_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

-

ΦF_ST is the fluorescence quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ) by the Indirect Method

This method relies on the chemical trapping of singlet oxygen by a scavenger, leading to a measurable change in the scavenger's concentration. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used scavenger that reacts with ¹O₂, causing a decrease in its absorbance.

Protocol:

-

Selection of a Reference: Choose a reference photosensitizer with a known singlet oxygen quantum yield that absorbs at a similar wavelength to this compound. Methylene blue or Rose Bengal are common references.

-

Preparation of Solutions: Prepare solutions of this compound and the reference photosensitizer in a suitable solvent (e.g., methanol) with matched absorbance at the irradiation wavelength.

-

Addition of Scavenger: Add DPBF to each solution. The initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be between 1.0 and 1.5.

-

Photobleaching Experiment:

-

Irradiate the solutions with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not.

-

At regular time intervals, monitor the decrease in the absorbance of DPBF at its λmax.

-

-

Data Analysis:

-

Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time t (ln(A₀/Aₜ)) versus the irradiation time. The slope of this line gives the photobleaching rate constant (k).

-

The singlet oxygen quantum yield of this compound (ΦΔ_X) can be calculated using the following equation: ΦΔ_X = ΦΔ_ST * (k_X / k_ST) Where:

-

ΦΔ_ST is the singlet oxygen quantum yield of the standard.

-

k_X and k_ST are the photobleaching rate constants for this compound and the standard, respectively.

-

-

Cellular Signaling Pathways in this compound-Mediated PDT

Upon photoactivation, this compound generates ROS that induce oxidative stress and damage to cellular components, leading to the initiation of various signaling cascades that culminate in cell death. The predominant cell death modality—apoptosis, necrosis, or autophagy—is influenced by the PDT dose, the subcellular localization of this compound, and the cellular context.[1] this compound is known to localize in the membranes of key organelles such as the mitochondria, lysosomes, and the endoplasmic reticulum.[1]

Apoptosis

This compound-PDT is a potent inducer of apoptosis, or programmed cell death. Damage to the mitochondria, a primary localization site for this compound, can trigger the intrinsic apoptotic pathway.

Caption: Intrinsic apoptosis pathway induced by this compound-PDT.

Necrosis

At higher doses of this compound-PDT or in cells with depleted ATP levels, necrosis, a form of unregulated cell death, can occur.[1] This process is often characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. A regulated form of necrosis, termed necroptosis, can also be initiated.

Caption: Necrotic and necroptotic cell death pathways initiated by this compound-PDT.

Autophagy

Autophagy is a cellular self-digestion process that can have a dual role in cancer therapy, acting as either a pro-survival or a pro-death mechanism depending on the cellular context and the extent of damage. This compound-PDT can induce autophagy, and key proteins involved in this pathway include Beclin-1 and LC3.

Caption: Autophagy induction pathway following this compound-PDT.

Experimental Workflow for In Vitro PDT Efficacy

A standardized workflow is essential for evaluating the efficacy of photosensitizers in a laboratory setting.

Caption: General experimental workflow for in vitro evaluation of this compound-PDT.

Conclusion

This compound stands as a potent second-generation photosensitizer with significant potential in photodynamic therapy. Its strong absorption in the near-infrared spectrum, coupled with an efficient generation of singlet oxygen, makes it a valuable tool in the oncologist's arsenal. A thorough understanding of its photophysical and photochemical properties, facilitated by standardized experimental protocols, is paramount for its continued development and clinical application. Furthermore, elucidating the intricate signaling pathways activated by this compound-PDT will not only enhance our understanding of its mechanism of action but also pave the way for the rational design of combination therapies to improve therapeutic outcomes and overcome resistance.

References

An In-depth Technical Guide on the Cellular Uptake and Subcellular Localization of HPPH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), a potent second-generation photosensitizer used in photodynamic therapy (PDT). Understanding these fundamental processes is critical for optimizing PDT efficacy, designing novel drug delivery systems, and elucidating the mechanisms of action that lead to targeted cell death.

Introduction to this compound in Photodynamic Therapy

Photodynamic therapy is a clinically approved, minimally invasive therapeutic procedure that involves the administration of a photosensitizer, followed by irradiation with light of a specific wavelength.[1] this compound (also known as Photochlor®) is a chlorophyll-derived photosensitizer with strong absorption in the near-infrared spectrum (~665 nm), which allows for deeper tissue penetration of light.[2] Upon light activation, this compound transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[2][3] These highly reactive species have a short diffusion radius (approx. 20 nm), confining the cytotoxic effects to the immediate vicinity of this compound localization within the cell.[1] Consequently, the efficacy of this compound-PDT is critically dependent on its efficient cellular uptake and precise subcellular localization.[3]

Cellular Uptake of this compound

The journey of this compound from the extracellular environment into the cell is a multifaceted process influenced by the physicochemical properties of this compound, its formulation, and the specific characteristics of the target cell.

Mechanisms of Cellular Uptake

As a hydrophobic molecule, this compound's entry into cells is complex. Studies suggest that its uptake is not governed by a single mechanism but rather a combination of processes. Due to its lipophilicity, passive diffusion across the plasma membrane is a potential route of entry. However, to enhance solubility and improve tumor targeting, this compound is often encapsulated in delivery vehicles such as liposomes or nanocomplexes.[1] These formulations can significantly alter the uptake pathway, often favoring endocytic mechanisms.

The use of liposomal this compound, for instance, leverages the enhanced permeability and retention (EPR) effect for preferential accumulation in tumor tissue. Once at the tumor site, these liposomes can be taken up by cancer cells through various endocytic pathways.

The Role of Efflux Pumps

The net intracellular concentration of this compound is a balance between uptake and efflux. The ATP-binding cassette (ABC) transporter ABCG2 has been identified as an efflux pump capable of actively transporting this compound out of cells. Overexpression of ABCG2 in some tumor models can lead to reduced this compound retention and decreased phototoxic efficacy. This has important implications for PDT resistance, as cancer stem-like cells, which often exhibit high levels of ABCG2, may be spared from treatment. Inhibition of ABCG2 has been shown to enhance this compound retention and subsequent phototoxicity.

Quantitative Analysis of this compound Uptake and Phototoxicity

Quantifying the cellular uptake of this compound is essential for preclinical evaluation. This is often accomplished using flow cytometry, which measures the intrinsic fluorescence of this compound within individual cells. While direct comparative data on uptake amounts across different cell lines is sparse in the literature, phototoxicity, measured as the half-maximal inhibitory concentration (IC50), provides an indirect but valuable measure of PDT efficacy.

Table 1: Phototoxicity of this compound-PDT in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration for IC50 | Light Dose (J/cm²) | Incubation Time (h) | Viability Assay |

| MAT-LyLu | Rat Prostate Cancer | Range tested: 0.24, 1.2, 3.6, 12 µM | Not Specified | 4 | Colony Forming Assay |

| FaDu | Human Pharyngeal Squamous Cell Carcinoma | Variable | 1 | Not Specified | MTT Assay |

| Colon26 | Murine Colon Carcinoma | Variable | 1 | Not Specified | MTT Assay |

Note: The data presented is compiled from various studies. Direct comparison of these values should be done with caution, as experimental conditions such as light dose, incubation time, and specific this compound formulation can vary significantly between studies.[4]

Some studies have provided semi-quantitative comparisons. For example, a graphene oxide-PEG-HPPH nanocomplex resulted in stronger intracellular fluorescence in MDA-MB-231 cells compared to free this compound, indicating enhanced uptake.[3] Similarly, certain this compound-cyanine dye conjugates have shown 5- to 10-fold higher uptake in Colon 26 and U87 tumor cells compared to other conjugates.[5]

Experimental Protocols for Studying Cellular Uptake

This protocol allows for the high-throughput quantification of intracellular this compound based on its fluorescence.

-

Cell Seeding: Plate cells in 6-well or 12-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.

-

This compound Incubation: Prepare various concentrations of this compound in a complete cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 4 to 24 hours) at 37°C in a CO₂ incubator.

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound. Detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) or trypsin.

-

Sample Preparation: Transfer the detached cells into flow cytometry tubes and centrifuge at 500 x g for 5 minutes. Resuspend the cell pellet in cold PBS.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite this compound using a violet laser (e.g., 405 nm) and collect the emission using an appropriate filter (e.g., 660/20 nm bandpass filter).[5] Record the mean fluorescence intensity for at least 10,000 cells per sample.

-

Data Analysis: The mean fluorescence intensity is directly proportional to the average amount of intracellular this compound. Compare the values across different concentrations and time points.

Caption: Experimental workflow for quantifying this compound cellular uptake via flow cytometry.

Subcellular Localization of this compound

The specific organelles where this compound accumulates dictate the initial sites of photodamage and, consequently, the primary mechanism of cell death.[3]

Primary Localization Sites

Following cellular uptake, this compound, owing to its lipophilic nature, preferentially localizes in the membranes of several key organelles. The most commonly reported sites of accumulation are:

Localization in the mitochondria is particularly significant as it can directly trigger the intrinsic apoptotic pathway upon PDT. Damage to the ER can induce ER stress and unfolded protein response pathways, while lysosomal damage can lead to the release of hydrolytic enzymes into the cytoplasm, contributing to cell death.

Quantitative Analysis of Subcellular Distribution

Precisely quantifying the concentration of this compound within different organelles is technically challenging. The primary methods for determining localization are fluorescence microscopy with organelle-specific dyes and biochemical subcellular fractionation. While these methods clearly identify the target organelles, peer-reviewed literature providing a precise percentage breakdown of this compound distribution among organelles is limited. The analysis often relies on colocalization coefficients (e.g., Pearson's coefficient) derived from microscopy images.

Table 2: Primary Subcellular Localization Sites of this compound

| Organelle | Method of Determination | Implication of Localization |

| Mitochondria | Fluorescence Colocalization Microscopy (e.g., with MitoTracker™) | Induction of intrinsic apoptosis, disruption of cellular energy metabolism.[3] |

| Endoplasmic Reticulum | Fluorescence Colocalization Microscopy (e.g., with ER-Tracker™) | Induction of ER stress, disruption of protein folding and calcium homeostasis.[3] |

| Lysosomes | Fluorescence Colocalization Microscopy (e.g., with LysoTracker™) | Release of lysosomal enzymes, induction of lysosomal cell death pathways.[3] |

Experimental Protocols for Determining Subcellular Localization

This method visualizes the location of this compound within cells by comparing its fluorescent signal with that of dyes known to stain specific organelles.

-

Cell Culture: Plate cells (e.g., A549, HeLa) on glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.[3]

-

This compound Incubation: Incubate the cells with a solution of this compound (typically 1-10 µM in culture medium) for a specified period (e.g., 4 to 24 hours) at 37°C.[3]

-

Organelle Staining: In the final 30-60 minutes of this compound incubation, add an organelle-specific fluorescent probe to the culture medium.[3] Examples include:

-

Mitochondria: MitoTracker™ Green FM

-

Endoplasmic Reticulum: ER-Tracker™ Blue-White DPX

-

Lysosomes: LysoTracker™ Red DND-99

-

-

Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound this compound and probes.[3]

-

Imaging: Immediately image the live cells using a confocal laser scanning microscope (CLSM). Use appropriate laser lines and emission filters for this compound (e.g., excitation ~405 nm, emission ~670 nm) and the specific organelle probes.[3]

-

Analysis: Merge the images from the different channels. Spatial overlap of the this compound signal and the organelle probe signal indicates colocalization. This can be quantified using software to calculate correlation coefficients.[3]

Caption: Experimental workflow for determining this compound subcellular localization.

This biochemical approach physically separates organelles to quantify the amount of this compound in each fraction.

-

Cell Culture and Incubation: Grow cells in large culture flasks and incubate with this compound as described previously.

-

Harvesting and Homogenization: Harvest the cells, wash with ice-cold PBS, and resuspend the cell pellet in an ice-cold hypotonic fractionation buffer. Homogenize the cells using a Dounce homogenizer or similar method to rupture the plasma membranes while leaving organelles intact.[3]

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.

-

Transfer the subsequent supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction (containing ER and lysosomes).

-

-

This compound Quantification: Extract this compound from each fraction using an appropriate organic solvent. Quantify the amount of this compound in each extract using fluorescence spectroscopy or HPLC.

Downstream Signaling Pathways

The ROS generated by photoactivated this compound inflicts oxidative damage on lipids, proteins, and nucleic acids within the organelles of localization. This damage initiates a cascade of signaling events that culminate in cell death, primarily through apoptosis and necrosis.[1]

-

Apoptosis: When localized in mitochondria, this compound-PDT can trigger the release of cytochrome c, which in turn activates the caspase cascade and initiates the intrinsic pathway of apoptosis.

-

Stress-Activated Pathways: PDT is known to cause strong activation of stress-activated protein kinase (SAPK/JNK) and p38 MAP kinase pathways, which can contribute to the apoptotic response.[3]

-

STAT3 Cross-linking: A molecular marker for an effective photodynamic reaction is the cross-linking of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. The level of STAT3 cross-linking has been shown to be significantly higher in squamous cell carcinoma lesions compared to dysplasia, correlating with treatment response.[6]

Caption: Key signaling events initiated by this compound-mediated photodynamic therapy.

Conclusion

The cellular uptake and subcellular localization of this compound are pivotal determinants of its therapeutic efficacy in photodynamic therapy. Its accumulation in critical organelles like the mitochondria and endoplasmic reticulum ensures that the highly localized burst of ROS upon photoactivation triggers potent cell death pathways. A thorough understanding of these processes, supported by robust experimental protocols, is crucial for the continued development of this compound-based therapies and the design of next-generation photosensitizers with enhanced tumor selectivity and potency. Future work should focus on more precise quantitative analysis of this compound distribution and the elucidation of resistance mechanisms, such as efflux pump activity, to further refine and personalize PDT for cancer treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Photodynamic Therapy with 3-(1’-hexyloxyethyl) pyropheophorbide a (this compound) for Cancer of the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Biodistribution and Pharmacokinetics of 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH)

Introduction

2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), also known as Photochlor, is a second-generation photosensitizer derived from chlorophyll-a.[1] It is utilized in photodynamic therapy (PDT), a non-invasive treatment modality that combines a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that destroy malignant cells.[1] The clinical efficacy of this compound-mediated PDT is critically dependent on its selective accumulation in target tissues and its pharmacokinetic profile.[2] This guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetics of this compound, detailing quantitative data, experimental protocols, and the underlying mechanisms of action for researchers, scientists, and drug development professionals.

Biodistribution of this compound

The biodistribution of this compound is characterized by its preferential accumulation in tumor tissues, with the liver being the primary organ for clearance.[3] The hydrophobic nature of this compound (log P of ~5.6) influences its transport and distribution in vivo.[4]

Quantitative Biodistribution Data

The following tables summarize the quantitative biodistribution of this compound in preclinical models. Data is compiled from studies in mouse models with subcutaneously implanted tumors, and concentrations are often highest around 24 hours after administration.[2]

Table 1: Representative this compound Concentration in Tissues (µg/g)

| Time Post-Injection | Plasma | Tumor | Liver | Spleen | Lung |

| 4 hours | ~1.0 | ~7.0 | ~2.5 | ~0.8 | ~1.5 |

| 24 hours | ~5.0 | ~15.0 | ~4.0 | ~1.0 | ~2.0 |

| 48 hours | ~8.0 | ~10.0 | ~3.0 | ~0.8 | ~1.5 |

| 72 hours | ~10.0 | ~8.0 | ~2.0 | ~0.5 | ~1.0 |

| Note: Data is compiled and averaged from multiple preclinical studies in mouse models.[2] |

Table 2: Representative this compound Tissue-to-Plasma Concentration Ratios

| Time Post-Injection | Tumor:Plasma | Liver:Plasma | Spleen:Plasma | Lung:Plasma |

| 4 hours | ~7.0 | ~2.5 | ~0.8 | ~1.5 |

| 24 hours | ~3.0 | ~0.8 | ~0.2 | ~0.4 |

| 48 hours | ~1.25 | ~0.38 | ~0.1 | ~0.19 |

| 72 hours | ~0.8 | ~0.2 | ~0.05 | ~0.1 |

| Note: Ratios are calculated based on reported tissue and plasma concentrations in preclinical models and highlight the preferential accumulation in the liver and tumor over time.[2] |

Pharmacokinetics of this compound

Pharmacokinetic studies in cancer patients have shown that the behavior of this compound can be described by a two-compartment model.[4][5]

Quantitative Pharmacokinetic Parameters

Table 3: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Description |

| Administration Route | Intravenous Infusion (1-hour) | - |

| Model | Two-Compartment | Describes the distribution and elimination phases.[4][5] |

| Alpha Half-Life (t½α) | 7.77 hours | Represents the initial rapid distribution phase.[5] |

| Beta Half-Life (t½β) | 596 hours | Represents the terminal elimination phase.[5] |

| Predicted Cmax (3 mg/m² dose) | 1.13 µg/ml | Maximum plasma concentration at the end of infusion.[4] |

| Predicted Cmax (4 mg/m² dose) | 1.50 µg/ml | Maximum plasma concentration at the end of infusion.[4] |

| Predicted Cmax (5 mg/m² dose) | 1.87 µg/ml | Maximum plasma concentration at the end of infusion.[4] |

| Predicted Cmax (6 mg/m² dose) | 2.25 µg/ml | Maximum plasma concentration at the end of infusion.[4] |

Key Experimental Protocols

Accurate assessment of this compound biodistribution and pharmacokinetics relies on robust and well-defined experimental protocols.

In Vivo Biodistribution Study Protocol

This protocol outlines a typical workflow for determining the biodistribution of this compound in a preclinical tumor model.

Animal Models: Commonly used models include syngeneic mouse/rat tumors implanted in immunocompetent hosts (e.g., BALB/c, C57BL/6 mice) or human tumor xenografts in immunosuppressed mice.[6][7] For example, BALB/c mice bearing Colo26-HA or 4T1 murine mammary tumors are often used.[8][9]

Methodology:

-

This compound Administration: this compound, formulated to enhance solubility (e.g., with Tween 80), is administered to tumor-bearing mice, typically via tail vein injection.[4][9] Doses in preclinical studies can range, for example, from 0.4 to 0.47 μmol/kg.[8][9]

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 4, 24, 48, 72 hours) to assess the change in drug concentration over time.

-

Tissue Collection: At each time point, blood is collected, and key organs (tumor, liver, spleen, lungs, kidneys, muscle, skin) are excised, weighed, and immediately frozen or processed.

-

Tissue Homogenization: Tissues are homogenized in an appropriate buffer (e.g., ice-cold PBS) to create a uniform lysate for extraction.[2]

-

This compound Extraction: An organic solvent (e.g., a mixture of methanol and dimethyl sulfoxide) is added to the homogenate to precipitate proteins and extract the lipophilic this compound. Samples are centrifuged, and the supernatant containing this compound is collected for analysis.

-

Quantification: The concentration of this compound in the extracts is determined using analytical methods like HPLC or LC-MS/MS.[2]

This compound Quantification Protocol

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a standard method for quantifying this compound in biological samples.[2]

Instrumentation and Conditions (Example):

-

LC System: HPLC or UHPLC system.[2]

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient mixture of solvents like acetonitrile and ammonium acetate buffer.[2]

-

Flow Rate: Typically 1.0 mL/min.[2]

-

Detection: Fluorescence detector with excitation at ~410 nm and emission at ~670 nm.[2]

-

Alternative Detection: UV-Vis detection at the Soret band (~410 nm) or Q-band (~665 nm).[2]

Protocol:

-

Standard Curve Preparation: A series of this compound standard solutions of known concentrations are prepared to generate a calibration curve.[2]

-

Sample Injection: Extracted tissue samples and standards are injected into the HPLC system.[2]

-

Peak Identification: The this compound peak is identified by its retention time compared to the standards.[2]

-

Quantification: The peak area from the sample chromatogram is interpolated using the standard curve to determine the this compound concentration.[2] The final concentration is typically expressed as µg of this compound per gram of tissue (µg/g).[2]

For higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used, often with a triple quadrupole mass spectrometer and electrospray ionization (ESI).[2]

Mechanism of Action and Associated Signaling

The therapeutic effect of this compound-PDT is initiated by light activation, leading to the generation of ROS and subsequent cell death.

Photochemical and Photobiological Processes:

-

Photoexcitation: Following administration and accumulation in tumor tissue, this compound is irradiated with light (typically around 665-670 nm), exciting it from its ground state to a singlet excited state.[1]

-

Intersystem Crossing: The molecule transitions to a longer-lived triplet excited state.[1]

-

ROS Generation: The triplet-state this compound interacts with molecular oxygen via two primary pathways:[1]

Cellular Effects and Signaling: this compound preferentially localizes in the membranes of organelles such as the mitochondria, lysosomes, and endoplasmic reticulum.[1] The generated ROS, particularly singlet oxygen, have a short radius of action (~20 nm) and inflict localized oxidative damage on lipids, proteins, and nucleic acids.[1] This damage triggers signaling cascades that culminate in cell death, primarily through apoptosis (programmed cell death) and necrosis.[1][10] The specific cell death pathway can depend on the treatment dose and the subcellular localization of the this compound.[1]

Clearance and Excretion

Understanding the clearance pathways of this compound is essential for determining dosing schedules and predicting potential toxicity.

Primary Route of Elimination: Physiologically based pharmacokinetic (PBPK) modeling in rats has identified the liver as the primary organ for the elimination of this compound.[3] As a lipophilic compound, this compound is primarily subject to hepatobiliary clearance, where it is metabolized in the liver and excreted into the bile.[11] Drugs with higher plasma protein binding, like the hydrophobic this compound, tend to favor hepatic metabolism as they are less freely filtered by the kidneys.[11] The slow elimination, reflected by the long beta half-life, contributes to a prolonged period of potential skin photosensitivity, although it is significantly shorter than that of first-generation photosensitizers.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the Application of Preclinical Models in Photodynamic Therapy for Tumor: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Substrate affinity of photosensitizers derived from chlorophyll-a: The ABCG2 transporter affects the phototoxic response of side population stem cell-like cancer cells to photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Next generation drug clearance insights: real-time tracking in hepatobiliary and renal systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PHOTODYNAMIC THERAPY (PDT) USING this compound FOR THE TREATMENT OF PRECANCEROUS LESIONS ASSOCIATED WITH BARRETT’S ESOPHAGUS - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of Cell Death: An In-depth Technical Guide to HPPH-Induced Apoptosis and Necrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) has emerged as a promising non-invasive modality for cancer treatment, leveraging the tripartite interplay of a photosensitizer, light, and molecular oxygen. At the forefront of second-generation photosensitizers is 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH), a chlorophyll derivative with a strong absorption in the near-infrared spectrum, allowing for deeper tissue penetration of light. Upon photoactivation, this compound efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which are the primary cytotoxic agents responsible for inducing tumor cell death. The ultimate fate of a cancer cell subjected to this compound-PDT, whether it undergoes a controlled, programmed cell death (apoptosis) or a more chaotic, inflammatory demise (necrosis), is a critical determinant of therapeutic outcome. This technical guide provides a comprehensive exploration of the molecular mechanisms governing the choice between this compound-induced apoptosis and necrosis, offering researchers and drug development professionals a detailed understanding of the underlying signaling pathways, experimental methodologies to discern these fates, and quantitative data to inform preclinical and clinical investigations.

The Pivotal Role of PDT Dose and Subcellular Localization

The decision between apoptosis and necrosis following this compound-PDT is not arbitrary but is instead finely tuned by the intensity of the photodynamic insult and the intracellular sites of ROS generation. High-dose PDT, characterized by either elevated concentrations of this compound or high light fluences, tends to overwhelm the cell's adaptive capacities, leading to extensive and irreparable damage that culminates in necrosis. Conversely, lower, sub-lethal PDT doses are more likely to initiate the intricate and highly regulated apoptotic cascade.

The subcellular localization of this compound is another critical factor. Being hydrophobic, this compound preferentially accumulates in the membranes of various organelles, most notably the mitochondria, endoplasmic reticulum, and lysosomes. Localization within the mitochondria is a potent trigger for the intrinsic apoptotic pathway, as this organelle houses key regulators of programmed cell death. In contrast, extensive damage to the plasma membrane can precipitate a rapid loss of cellular integrity and ATP, steering the cell towards a necrotic fate.

Quantitative Data: Apoptosis vs. Necrosis in this compound-PDT

The following tables summarize quantitative data from various studies, illustrating the dose-dependent induction of apoptosis and necrosis by this compound-PDT in different cancer cell lines.

| Cell Line | Cancer Type | This compound Concentration (µM) | Light Dose (J/cm²) | % Apoptosis | % Necrosis | Reference |

| FaDu | Human Pharyngeal Squamous Cell Carcinoma | Variable | 1 | Dose-dependent increase | Observed at higher doses | |

| Colon26 | Murine Colon Carcinoma | Variable | 1 | Dose-dependent increase | Observed at higher doses | |

| BMG-1 | Human Glioma | 2.5 µg/ml | Not Specified | ~60% | Not specified | |

| 4451 | Human Squamous Carcinoma | 2.5 µg/ml | Not Specified | ~10% | Not specified | |

| MCF-7 | Human Breast Cancer | Not Specified | Not Specified | Variable | Variable |

| Cell Line | Cancer Type | This compound Concentration for IC50 | Light Dose (J/cm²) | Incubation Time (h) | Viability Assay | Reference |

| MAT-LyLu | Rat Prostate Cancer | 0.24, 1.2, 3.6, or 12 µM | Not specified | 4 | Colony Forming Assay | |

| PANC-1 | Pancreatic Cancer | 0.005-0.5 µg/ml | 60 | 6 | SYTOX Green staining | |

| MIA PaCa-2 | Pancreatic Cancer | 0.005-0.5 µg/ml | 60 | 6 | SYTOX Green staining | |

| BXPC-3 | Pancreatic Cancer | 0.005-0.5 µg/ml | 60 | 6 | SYTOX Green staining |

Signaling Pathways: A Tale of Two Destinies

The ROS generated by photoactivated this compound initiate a cascade of signaling events that dictate the mode of cell death.

The Apoptotic Pathway: A Controlled Demolition

This compound-PDT predominantly triggers the intrinsic, or mitochondrial, pathway of apoptosis. This highly regulated process ensures the dismantling of the cell without eliciting an inflammatory response.

Caption: this compound-PDT Induced Apoptotic Signaling Pathway.

The Necrotic Pathway: An Uncontrolled Collapse

In contrast to the orderly process of apoptosis, necrosis is a form of cell death characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response. High-dose this compound-PDT is a potent inducer of necrosis.

Caption: this compound-PDT Induced Necrotic Signaling Pathway.

Experimental Protocols

Distinguishing between apoptosis and necrosis is paramount for accurately characterizing the cellular response to this compound-PDT. The following are detailed protocols for key assays used in this differentiation.

Caption: Experimental Workflow for this compound-PDT Cell Death Analysis.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis by treating cells with the desired this compound-PDT protocol. Include untreated and vehicle-treated cells as negative controls.

-

Harvest cells (including both adherent and floating populations) by gentle trypsinization or scraping.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.

-

Discard the supernatant and wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 10 µL of PI staining solution (typically 50 µg/mL).

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained and single-stained controls to set up compensation and gates.

-

Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DNase I (for positive control)

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Sample Preparation (for adherent cells):

-

Grow cells on coverslips in a multi-well plate and treat with the this compound-PDT protocol.

-

Wash cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.

-

Wash twice with PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with permeabilization solution for 5-15 minutes on ice.

-

Wash twice with PBS.

-

-

TUNEL Reaction:

-

(Optional) Incubate the sample with Equilibration Buffer for 10 minutes.

-

Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically includes TdT enzyme and labeled dUTPs).

-

Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.

-

-

Detection and Visualization:

-

Stop the reaction by washing the cells twice with PBS.

-

If an indirect detection method is used (e.g., BrdU-labeled dUTPs), incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

-

Controls:

-

Positive Control: Treat a fixed and permeabilized sample with DNase I to induce widespread DNA breaks before the TUNEL reaction.

-

Negative Control: Perform the TUNEL reaction on a sample without adding the TdT enzyme.

-

Caspase-3 Colorimetric Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: This assay is based on the spectrophotometric detection of a chromophore, p-nitroaniline (pNA), after its cleavage from a labeled substrate, DEVD-pNA, by active caspase-3. The amount of pNA released is proportional to the caspase-3 activity.

Materials:

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

-

96-well microplate

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis using the this compound-PDT protocol.

-

Pellet 1-5 x 10⁶ cells by centrifugation.

-

Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh tube on ice.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

Dilute the cell lysate to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each 50 µL of cell lysate in a 96-well plate.

-

Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Analysis:

-

Read the absorbance of the samples at 400-405 nm using a microplate reader.

-

Subtract the background reading from a blank well (containing lysis buffer, reaction buffer, and substrate but no cell lysate).

-

The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to that of the untreated control.

-

Conclusion

The decision between apoptosis and necrosis is a critical juncture in the cellular response to this compound-PDT. A thorough understanding of the signaling pathways that govern this choice, coupled with the rigorous application of specific experimental protocols, is essential for the rational design of more effective photodynamic therapy strategies. By carefully controlling PDT parameters and potentially combining this compound with agents that modulate these cell death pathways, researchers and clinicians can aim to steer cancer cells towards a more therapeutically advantageous apoptotic demise, thereby minimizing inflammation and enhancing the overall efficacy of the treatment. This guide provides a foundational framework for such investigations, empowering the scientific community to further unravel the complexities of this compound-induced cell death and translate these findings into improved clinical outcomes.

Singlet Oxygen Quantum Yield of HPPH in Diverse Solvent Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth analysis of the singlet oxygen quantum yield (ΦΔ) of the second-generation photosensitizer 2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a (HPPH) in various organic solvents. Understanding the influence of the solvent environment on the efficiency of singlet oxygen generation is paramount for optimizing photodynamic therapy (PDT) protocols and for the rational design of novel photosensitizer formulations. This document summarizes key quantitative data, details experimental methodologies for ΦΔ determination, and illustrates the fundamental molecular pathways involved in this compound-mediated PDT.

Introduction

Photodynamic therapy is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to induce cellular necrosis and apoptosis. This compound, a derivative of chlorophyll, has emerged as a potent photosensitizer due to its strong absorption in the near-infrared spectrum (around 660-670 nm), which allows for deeper tissue penetration of light. The therapeutic efficacy of this compound is critically dependent on its ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon photoactivation. The singlet oxygen quantum yield (ΦΔ), defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer, is a key parameter for evaluating its photochemical efficiency. This guide explores the solvent-dependent variations in the ΦΔ of this compound and its parent compound, pyropheophorbide-a (PPa).

Data Presentation: Singlet Oxygen Quantum Yield of this compound and PPa in Various Solvents

The following table summarizes the reported singlet oxygen quantum yields for this compound and its parent compound, pyropheophorbide-a (PPa), in different organic solvents. The data for PPa is included to provide a comparative baseline, as this compound is a derivative and expected to have similar photophysical properties.

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| This compound | Methanol | Not explicitly quantified, but used as a control for comparative yields. | [1] |

| Pyropheophorbide-a (PPa) | Ethanol | ~0.62 | [2] |

| Pyropheophorbide-a (PPa) | Dimethylformamide (DMF) | ~0.392 | [3] |

| Pyropheophorbide-a methyl ester (PPME) | Dimethylformamide (DMF) | Photobleaching efficiency correlated with singlet oxygen quantum yield. | [4] |

Experimental Protocols

The determination of singlet oxygen quantum yield is a critical aspect of photosensitizer characterization. A widely accepted and commonly used method involves the chemical trapping of singlet oxygen by a specific scavenger, with 1,3-diphenylisobenzofuran (DPBF) being a prominent choice.[5][6]

Determination of Singlet Oxygen Quantum Yield using 1,3-Diphenylisobenzofuran (DPBF)

Principle:

This method relies on the reaction of singlet oxygen with DPBF, which results in the bleaching of DPBF's characteristic absorption spectrum. The rate of this bleaching is directly proportional to the rate of singlet oxygen generation. By comparing the rate of DPBF degradation in the presence of the photosensitizer of interest (e.g., this compound) to that of a standard photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal), the ΦΔ of the test compound can be calculated.

Materials:

-

This compound or PPa

-